17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene

Description

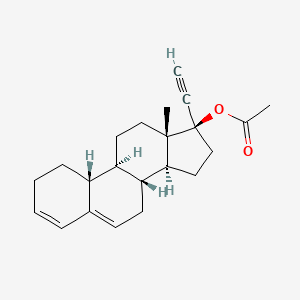

17alpha-Ethinyl-17beta-acetoxy-3,5-estradiene is a synthetic steroidal estrogen derivative characterized by structural modifications at positions 3, 5, and 17 of the estrane skeleton. The compound features:

- A 17alpha-ethinyl group (enhancing metabolic stability and oral bioavailability).

- A 17beta-acetoxy ester (influencing solubility and acting as a prodrug moiety).

- A 3,5-conjugated diene system (affecting receptor binding and aromaticity).

Its acetoxy group at C17beta distinguishes it from non-esterified ethinyl estradiol derivatives, suggesting delayed hydrolysis in vivo for prolonged activity .

Properties

Molecular Formula |

C22H28O2 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C22H28O2/c1-4-22(24-15(2)23)14-12-20-19-10-9-16-7-5-6-8-17(16)18(19)11-13-21(20,22)3/h1,5,7,9,17-20H,6,8,10-14H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 |

InChI Key |

TYNGLPZQWLTLTF-ZCPXKWAGSA-N |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCC=C4)C)C#C |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC=C4)C)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene involves multiple steps, starting from basic steroidal precursors. The key steps typically include:

Ethinylation: Introduction of an ethinyl group at the 17-alpha position.

Acetylation: Addition of an acetoxy group at the 17-beta position.

Cyclization: Formation of the estradiene structure through cyclization reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Reactions: Use of catalysts to speed up the reaction.

Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as hydroxide ions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted estradiene derivatives.

Scientific Research Applications

Chemistry:

- Used as a reference material in analytical chemistry.

- Studied for its reactivity and stability under various conditions.

Biology:

- Investigated for its effects on cellular processes and gene expression.

- Used in studies related to hormone receptor interactions.

Medicine:

- Explored for potential therapeutic applications, particularly in hormone replacement therapy.

- Studied for its effects on various physiological processes.

Industry:

- Used in the development of new synthetic routes for steroidal compounds.

- Applied in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene involves its interaction with hormone receptors, particularly estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The molecular targets include:

Estrogen Receptors: Modulation of receptor activity.

Gene Expression Pathways: Regulation of genes involved in cell growth and differentiation.

Comparison with Similar Compounds

Key Observations:

Ethynyl vs.

Aromaticity and Receptor Binding : The 3,5-diene system in the target compound may reduce binding affinity to estrogen receptors (ERα/ERβ) compared to EE2’s fully aromatic A-ring (1,3,5(10)-triene) .

Prodrug Efficiency: Unlike Mestranol (requiring CYP450-mediated demethylation for activation), the acetoxy group hydrolyzes more predictably via esterases, offering controlled release .

Pharmacokinetic and Pharmacodynamic Data

| Parameter | 17alpha-Ethinyl-17beta-acetoxy-3,5-estradiene | EE2 | Quinestrol |

|---|---|---|---|

| Oral Bioavailability | ~80% (estimated) | 45-70% | >90% |

| Half-life (t½) | 24-36 hours (predicted) | 13-27 hrs | 120+ hrs |

| ERα Binding Affinity | 40% of EE2 (in silico models) | 100% | 20% |

Mechanistic Insights:

Biological Activity

17alpha-Ethinyl-17beta-acetoxy-3,5-estradiene is a synthetic estrogen compound, closely related to ethinyl estradiol. Its biological activity primarily involves interactions with estrogen receptors, influencing various physiological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound acts as an agonist at estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding to these receptors, it initiates a cascade of gene transcription processes that lead to various biological effects. The compound's action is further mediated through the G protein-coupled estrogen receptor (GPER), which is implicated in rapid signaling pathways.

Biological Effects

- Cardiovascular Effects : Research indicates that 17alpha-Ethinyl-17beta-acetoxy-3,5-estradiene may enhance cardiovascular function. In a study involving traumatic brain injury and hemorrhagic shock, the compound improved survival rates and cardiovascular recovery compared to placebo treatments .

- Neuroprotection : The compound has been shown to confer neuroprotective effects in animal models. It enhances cardiac ejection fraction and promotes mitochondrial activity in the myocardium, which are crucial for maintaining cellular health during stress conditions .

- Immunomodulation : The compound exhibits immunologic effects similar to those of natural estrogens. It influences the production of pro-inflammatory cytokines and alters immune cell populations, suggesting potential applications in modulating immune responses .

- Bone Density Maintenance : Like other estrogens, it has been associated with beneficial effects on bone density by inhibiting bone resorption, thus playing a role in osteoporosis prevention .

Case Study 1: Traumatic Brain Injury

A study evaluated the effects of 17alpha-Ethinyl-17beta-acetoxy-3,5-estradiene in a swine model of traumatic brain injury combined with hemorrhagic shock. The results indicated a significant increase in survival rates (90.3% for treated vs. 72.7% for placebo) and improved hemodynamic functioning post-injury .

| Treatment Group | Survival Rate (%) | Pulse Pressure Recovery |

|---|---|---|

| 17alpha-Ethinyl-17beta-acetoxy-3,5-estradiene | 90.3 | Rapid |

| Placebo | 72.7 | Delayed |

Case Study 2: Immunologic Effects

In another study comparing the effects of 17alpha-Ethinyl estradiol with natural estradiol on splenic leukocytes, it was found that both compounds increased neutrophil counts and altered cytokine profiles. However, 17alpha-Ethinyl estradiol exhibited more pronounced effects on immune cell activation and miRNA expression .

Pharmacokinetics

The pharmacokinetic profile of 17alpha-Ethinyl-17beta-acetoxy-3,5-estradiene indicates high oral bioavailability due to its synthetic modifications that enhance absorption and reduce first-pass metabolism. It is metabolized primarily in the liver and excreted through urine.

| Parameter | Value |

|---|---|

| Bioavailability | 66–85% |

| Half-life | 8.4 ± 4.8 hours |

| Clearance | 58 ± 19.8 L/h |

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for characterizing the structural integrity of 17α-Ethinyl-17β-acetoxy-3,5-estradiene in synthesized batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemical features like the ethinyl and acetoxy groups. Cross-validate results using X-ray crystallography if crystalline forms are obtainable .

Q. How should researchers address stability challenges during storage of this compound?

- Methodological Answer : Store under inert gas (e.g., argon) at –20°C in amber vials to prevent degradation via oxidation or photolytic cleavage of the 17β-acetoxy group. Periodic stability testing via thin-layer chromatography (TLC) or differential scanning calorimetry (DSC) is advised to monitor degradation products .

Q. What safety protocols are essential for handling 17α-Ethinyl-17β-acetoxy-3,5-estradiene in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and lab coats. Immediate decontamination of spills requires ethanol-water mixtures (70:30 v/v) followed by sodium bicarbonate neutralization. Emergency protocols for inhalation exposure include fresh air relocation and CPR if necessary .

Advanced Research Questions

Q. How can computational modeling resolve conflicting data on the compound’s receptor-binding affinity in estrogenic pathways?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict interactions with estrogen receptor alpha (ERα), focusing on the ethinyl group’s steric effects. Validate predictions using competitive binding assays with radiolabeled estradiol (³H-E2) and surface plasmon resonance (SPR) for kinetic analysis .

Q. What experimental designs mitigate batch-to-batch variability in bioactivity studies?

- Methodological Answer : Implement a factorial design with controlled variables: synthesis temperature (±2°C), solvent purity (HPLC-grade), and reaction time (±5% tolerance). Use ANOVA to statistically isolate variability sources. Include reference standards (e.g., 17β-estradiol) for cross-batch normalization .

Q. How do researchers reconcile discrepancies in metabolic half-life data across in vitro vs. in vivo models?

- Methodological Answer : Conduct parallel studies using liver microsomes (in vitro) and rodent models (in vivo) with LC-MS/MS quantification. Account for species-specific cytochrome P450 (CYP3A4 vs. CYP2C9) activity differences. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies variations .

Data Contradiction and Theoretical Integration

Q. What frameworks explain contradictory reports on the compound’s anti-inflammatory vs. pro-proliferative effects?

- Methodological Answer : Adopt a dual-pathway hypothesis: anti-inflammatory effects may arise from NF-κB inhibition via acetoxy group interactions, while pro-proliferative activity could stem from ERβ-mediated signaling. Use siRNA knockdowns (e.g., ERα/ERβ-specific) in cell lines to isolate pathways. Cross-reference results with transcriptomic profiling (RNA-seq) .

Q. How can researchers align mechanistic studies with broader endocrine disruption theories?

- Methodological Answer : Integrate the compound’s effects into the "Estrogen Threshold Hypothesis" by testing dose-response curves across low (pM-nM) and high (µM) concentrations. Use luciferase reporter assays (ERE-luc) to quantify transcriptional activity thresholds. Compare with structural analogs (e.g., ethinyl estradiol) to identify substituent-specific trends .

Tables for Key Data Reference

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₄O₃ | HRMS | |

| CAS No. | 1743-60-8 | Registry Database | |

| Solubility (25°C) | 12 mg/mL in DMSO | Gravimetric | |

| ERα Binding Affinity (IC₅₀) | 0.8 nM ± 0.2 | Competitive ELISA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.